![molecular formula C13H20N2O3 B092150 Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- CAS No. 19314-98-8](/img/structure/B92150.png)
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is not fully understood. However, studies have shown that this compound inhibits the expression of various genes that are involved in the growth and proliferation of cancer cells (Liu et al., 2017). This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism (Zhang et al., 2019).
Biochemische Und Physiologische Effekte
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Liu et al., 2017). This compound also has potential applications in the treatment of cardiovascular diseases and diabetes by regulating glucose and lipid metabolism (Zhang et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential applications in cancer research and treatment. This compound has been found to have potent anticancer properties and can inhibit the growth of cancer cells. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to obtain in large quantities for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' . One of the future directions is to study the mechanism of action of this compound in more detail. Further research is needed to understand the molecular pathways through which this compound exerts its anticancer and other physiological effects. Another future direction is to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have various biochemical and physiological effects. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is synthesized through a complex process that involves several steps. The synthesis process starts with the reaction of 4-(aminomethyl)benzoic acid with isopropylamine to form the intermediate compound. This intermediate compound is then reacted with 2-bromo-1-(chloromethyl)ethanol to form the final product, Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' (Liu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various scientific research applications. One of the significant applications of this compound is in the field of cancer research. Studies have shown that Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has anticancer properties and can inhibit the growth of cancer cells (Liu et al., 2017). This compound has also been found to have potential applications in the treatment of cardiovascular diseases and diabetes (Zhang et al., 2019).
Eigenschaften
CAS-Nummer |
19314-98-8 |
|---|---|
Produktname |
Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- |
Molekularformel |
C13H20N2O3 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]formamide |
InChI |
InChI=1S/C13H20N2O3/c1-10(2)14-7-12(17)8-18-13-5-3-11(4-6-13)15-9-16/h3-6,9-10,12,14,17H,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
XRTJUQUBUGUQLA-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



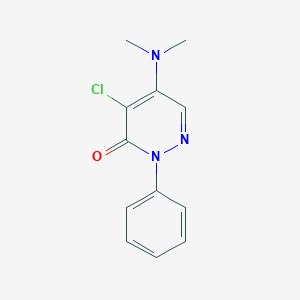
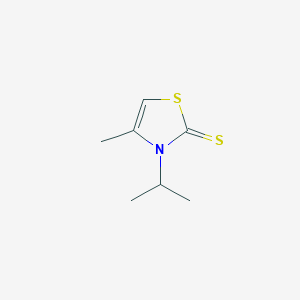
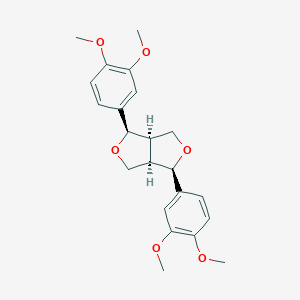
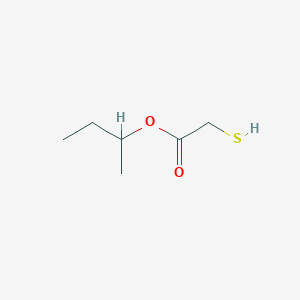

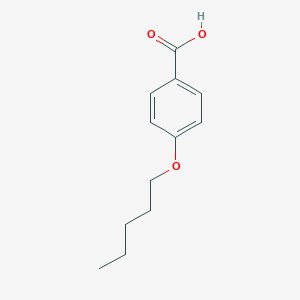
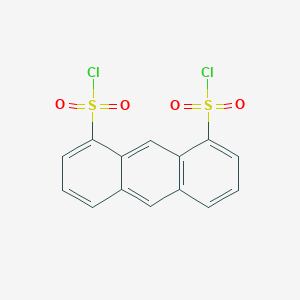
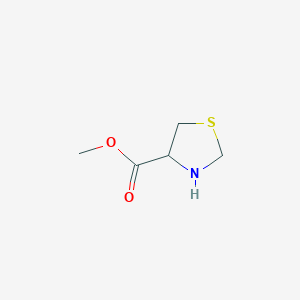
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
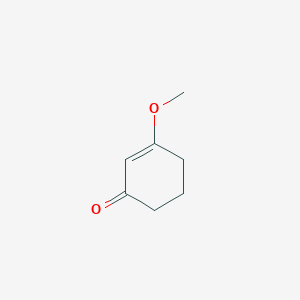
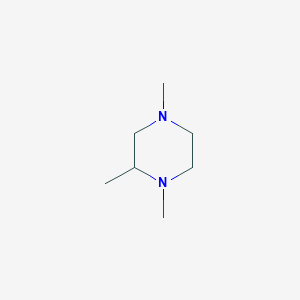
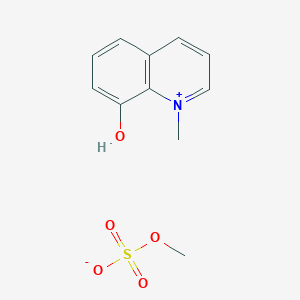
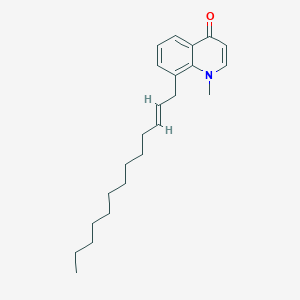
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)